3-(Benzoylamino)benzoesäure

Übersicht

Beschreibung

3-(Benzoylamino)benzoic acid, also known as 3-Aminobenzoic acid or 3-ABA, is an organic compound with the molecular formula C7H7NO2. It is a white crystalline solid that is soluble in water and ethanol. 3-ABA is a common intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used in the manufacture of food additives, fragrances, and other products.

Wissenschaftliche Forschungsanwendungen

Korrosionsschutzmittel

“3-(Benzoylamino)benzoesäure” wurde auf ihr Potenzial als Korrosionsschutzmittel untersucht . Experimentelle und theoretische Untersuchungen haben gezeigt, dass sie die Korrosionsbeständigkeit von austenitischem AISI 316-Edelstahl in einem Salzsäuremedium verbessern kann . Diese Anwendung ist besonders relevant in Branchen, in denen Metallbauteile korrosiven Umgebungen ausgesetzt sind.

Lebensmittelkonservierung

Obwohl die spezifische Verwendung von “this compound” in der Lebensmittelkonservierung nicht direkt erwähnt wird, ist es erwähnenswert, dass Benzoesäure, eine verwandte Verbindung, weit verbreitet als Lebensmittelkonservierungsmittel verwendet wird . Sie hemmt das Wachstum von Bakterien und Pilzen und sorgt für die Sicherheit und Langlebigkeit von Lebensmittelprodukten .

Pharmazeutische Anwendungen

Benzoesäurederivate, einschließlich “this compound”, können Anwendungen in der Herstellung von Arzneimitteln finden . Obwohl die spezifischen Verwendungen in den Quellen nicht detailliert beschrieben sind, ist es plausibel, dass die Verbindung in der Arzneimittelsynthese oder als Zwischenprodukt in der pharmazeutischen Herstellung verwendet werden könnte.

Kosmetikproduktion

Ähnlich wie bei ihrer potenziellen Verwendung in der Pharmazie könnten Benzoesäurederivate auch bei der Herstellung von Kosmetika eingesetzt werden . Die spezifische Rolle von “this compound” in diesem Bereich wird nicht explizit erwähnt, aber sie könnte als pH-Wert-Regler, Konservierungsmittel oder als Bestandteil einer größeren Verbindung in verschiedenen Kosmetikprodukten verwendet werden.

Chemische Synthese

“this compound” könnte als Baustein bei der Synthese verschiedener chemischer Verbindungen verwendet werden . Ihre spezifische Struktur und funktionelle Gruppen machen sie zu einer vielseitigen Verbindung in der organischen Synthese.

Life-Science-Forschung

Obwohl die spezifische Verwendung von “this compound” in der Life-Science-Forschung nicht detailliert beschrieben ist, wird sie im Kontext von Life-Science-Forschungslösungen erwähnt . Sie könnte möglicherweise in verschiedenen Bereichen wie Zellbiologie, Genomik und Proteomik eingesetzt werden.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-(Benzoylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid . This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate. Additionally, 3-(Benzoylamino)benzoic acid may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 3-(Benzoylamino)benzoic acid on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and superoxide dismutase . These changes can lead to alterations in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 3-(Benzoylamino)benzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with BAMT results in the methylation of benzoic acid, producing methylbenzoate . Additionally, 3-(Benzoylamino)benzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Benzoylamino)benzoic acid over time are important considerations in laboratory settings. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its long-term efficacy and impact on cellular function . In vitro and in vivo studies have also indicated that prolonged exposure to 3-(Benzoylamino)benzoic acid can lead to changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(Benzoylamino)benzoic acid vary with different dosages in animal models. Research has demonstrated that at lower doses, this compound can enhance nutrient digestion and improve antioxidant capacity in young pigs . At higher doses, it may exhibit toxic or adverse effects, such as decreased feed intake and potential toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(Benzoylamino)benzoic acid is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It can be metabolized into various derivatives through enzymatic reactions, such as methylation and conjugation with glycine . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 3-(Benzoylamino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to have a log Kow value of 2.58, indicating its moderate hydrophobicity . This property affects its ability to cross cell membranes and its distribution within different cellular compartments. Additionally, its interaction with transporters can influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 3-(Benzoylamino)benzoic acid is crucial for its activity and function. Studies have shown that it can be localized in the cytosol, where it interacts with cytosolic enzymes and other biomolecules . This localization is essential for its role in biochemical reactions and its impact on cellular processes. Additionally, post-translational modifications and targeting signals may direct 3-(Benzoylamino)benzoic acid to specific subcellular compartments, further influencing its activity.

Eigenschaften

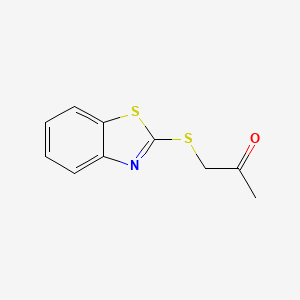

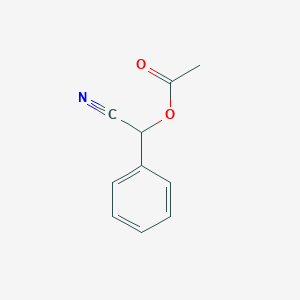

IUPAC Name |

3-benzamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTOAZQBWHSIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292555 | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-54-2 | |

| Record name | 587-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Benzoylamino)benzoic acid in the context of the provided research?

A1: The research paper [] describes the synthesis of various Distamycin analogues, aiming to explore their potential biological activity. 3-(Benzoylamino)benzoic acid plays a crucial role as an intermediate in this process. It is reacted further to ultimately form 3-benzamido-N-(3((4-sulfamonylphenethyl) carbamoyl) phenyl)benzamide (R1), one of the target Distamycin analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

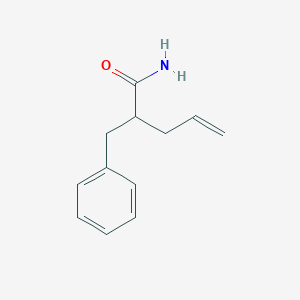

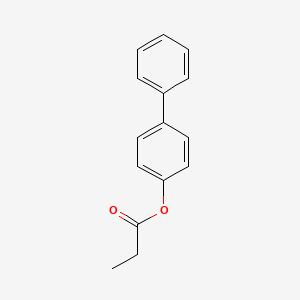

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)